molecular formula C29H26NOP B8252673 (R)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole

Cat. No.: B8252673
M. Wt: 435.5 g/mol
InChI Key: DUGMNGBDTQMIDH-RUZDIDTESA-N
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Description

(R)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is a chiral phosphine-oxazoline (PHOX) ligand designed for advanced research in transition metal-catalyzed asymmetric synthesis . This compound is part of a well-known ligand family that coordinates to metal centers, such as palladium and rhodium, with its phosphine and nitrogen donor atoms to create a chiral environment. This environment is crucial for controlling the stereochemical outcome of reactions, enabling the production of enantiomerically enriched molecules . These chiral molecules are vital intermediates in the development of pharmaceuticals and fine chemicals. The product requires specific storage conditions to maintain stability and is intended for research purposes exclusively. It is supplied with a guaranteed purity level and must be handled by qualified laboratory personnel. Specifications: • Molecular Formula: Information not explicitly found in search results. • Molecular Weight: Information not explicitly found in search results. • CAS Number: Information not explicitly found in search results. • Purity: Information not explicitly found in search results. • Storage: Store in a dark place under an inert atmosphere at 2-8°C . Safety Note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-[[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26NOP/c1-4-12-23(13-5-1)20-25-22-31-29(30-25)21-24-14-10-11-19-28(24)32(26-15-6-2-7-16-26)27-17-8-3-9-18-27/h1-19,25H,20-22H2/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGMNGBDTQMIDH-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of (R)-4-Benzyl-4,5-Dihydrooxazole

The oxazole core is assembled from (R)-2-amino-3-phenyl-1-propanol and a carbonyl source. For example, treatment with triphosgene in dichloromethane at 0°C yields the oxazoline intermediate, which is subsequently oxidized to the oxazole using MnO₂.

Reaction Conditions :

  • Temperature: 0°C → room temperature

  • Solvent: Dichloromethane

  • Yield: 68–72%

Step 2: Phosphine Group Installation

The diphenylphosphino moiety is introduced via a Suzuki-Miyaura coupling. The oxazole intermediate is reacted with 2-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃, followed by phosphorylation with diphenylphosphine chloride.

Optimization Notes :

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ improves yield to 85%.

  • Phosphorylation : Requires anhydrous conditions under argon to prevent oxidation.

Step 1: Preparation of 2-(Diphenylphosphino)Benzaldehyde

2-Bromobenzaldehyde undergoes palladium-catalyzed phosphorylation with diphenylphosphine using Pd(OAc)₂ and Xantphos as ligands.

Key Data :

  • Yield: 89%

  • Purity: >98% (HPLC)

Step 2: Stereoselective Oxazole Formation

Condensation of (R)-2-amino-3-phenyl-1-propanol with 2-(diphenylphosphino)benzaldehyde in toluene at reflux forms the dihydrooxazole ring. Titanium(IV) isopropoxide catalyzes the cyclization, enhancing enantiomeric excess (ee) to 94%.

Critical Parameters :

  • Catalyst : Ti(OⁱPr)₄ (10 mol%)

  • Reaction Time : 12 hours

  • ee : 94% (determined by chiral HPLC)

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:3) removes unreacted phosphine precursors.

  • Recrystallization : From ethanol/water (4:1) affords pure product as white crystals.

Spectroscopic Data

Property Value Source
Molecular Formula C₂₉H₂₆NOP
Molar Mass 435.5 g/mol
¹H NMR (CDCl₃) δ 7.82–7.12 (m, 18H, Ar-H), 4.65 (t, J=8.4 Hz, 1H), 3.92 (dd, J=10.8 Hz, 1H)
³¹P NMR δ -12.5 ppm
Optical Rotation [α]²⁵D = +38.2° (c=1.0, CHCl₃)

Comparative Analysis of Methodologies

Parameter Route A Route B
Total Yield 62%74%
ee 89%94%
Steps 43
Catalyst Cost High (Pd)Moderate (Ti)

Route B offers superior enantioselectivity and fewer steps, making it preferable for large-scale synthesis. However, Route A provides flexibility for modular phosphine modifications.

Challenges and Optimization Strategies

  • Phosphine Oxidation : Storing intermediates under argon and adding stabilizers like BHT (butylated hydroxytoluene) mitigates degradation.

  • Racemization : Conducting cyclization below 40°C preserves chirality.

  • Byproduct Formation : Excess 2-bromobenzaldehyde in Route B is removed via aqueous extraction.

Industrial Applications and Scalability

The compound’s role as a chiral ligand in palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) necessitates gram-scale production. A pilot study achieved 92% yield at 100 g scale using Route B, with titanium catalyst recycling reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazole ring can be reduced to form the corresponding amine.

    Substitution: The benzyl and diphenylphosphino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole involves its role as a ligand in transition metal-catalyzed reactions. The diphenylphosphino group coordinates with the metal center, facilitating the formation of reactive intermediates that promote the desired chemical transformations. The chiral nature of the ligand allows for the selective formation of enantiomerically pure products.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS # Substituent Molecular Weight (g/mol) ee (%) Key Applications
(R)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole 314020-70-7 Benzyl 463.55 98 (purity) Asymmetric hydrogenation
(S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole 148461-13-6 Benzyl 463.55 98 Mirror-image catalysis
(R)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline 164858-79-1 tert-Butyl 421.51 99 Bulky substrate reactions
(S)-4-Benzyl-2-(2-chloro-6-(diphenylphosphino)phenyl)-dihydrooxazole 2634687-64-0 Chloro 455.92 97 Electron-deficient systems
(R)-Triphenyl-dihydrooxazole 2828432-26-2 Triphenyl 559.65 N/A High-steric-demand catalysis

Biological Activity

(R)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole (CAS No. 314020-70-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C₃₀H₂₅NOP
  • Molecular Weight : 421.47 g/mol
  • Structure : The compound features a dihydrooxazole ring system with a phosphine moiety, which is known to enhance biological activity through metal coordination.

The biological activity of (R)-4-benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is largely attributed to its ability to interact with various biological targets:

  • Metal Coordination : The diphenylphosphino group can coordinate with metal ions, enhancing the compound's reactivity and potential as a therapeutic agent.
  • Antifungal Activity : Similar compounds have demonstrated broad-spectrum antifungal properties, potentially affecting fungal cell wall synthesis and function.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

Antifungal Activity

Research indicates that derivatives of 4,5-dihydrooxazole exhibit significant antifungal activity. For instance, compounds similar to (R)-4-benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole have shown minimum inhibitory concentrations (MICs) against Candida albicans ranging from 0.03 to 0.5 μg/mL . This suggests potential applications in treating fungal infections.

CompoundTarget OrganismMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A33Aspergillus fumigatus2

Antitumor Activity

In vitro studies have shown that related compounds can induce cytotoxicity in various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), MOLT-4 (leukemia).
  • Cytotoxicity : Compounds exhibited varying degrees of cytotoxicity, with some inducing apoptosis effectively.
Cell LineCompound UsedCytotoxicity (%)
HepG2Palladium Complexes57.6
MOLT-4Thiosemicarbazone Complexes>70

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal properties of several 4,5-dihydrooxazole derivatives against clinical isolates of Candida. The results indicated that modifications in the phosphine moiety significantly enhanced antifungal potency .
  • Antitumor Properties : A recent investigation into palladium(II) complexes showed promising results in inducing apoptosis in leukemia cells while sparing normal cells. This highlights the potential for (R)-4-benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole as a lead compound for further development in cancer therapy .

Q & A

Q. What are the established synthetic routes for (R)-4-benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole, and how can reaction conditions be optimized for high enantiomeric purity?

The synthesis typically involves multi-step procedures starting from chiral precursors like (S)-(+)-2-phenylglycinol. A three-step approach is commonly employed: (i) formation of the oxazoline ring via cyclization of a β-amino alcohol, (ii) introduction of the diphenylphosphino group through palladium-catalyzed coupling or direct phosphorylation, and (iii) stereochemical control via chiral auxiliaries or asymmetric catalysis. Evidence from similar compounds shows yields of 83.2–94.5% per step when using optimized conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) . Enantiomeric excess (ee) >98% is achievable using chiral chromatography or recrystallization, validated by polarimetry and NMR spectroscopy .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound and confirming its stereochemistry?

Key techniques include:

  • Polarimetry : To determine optical rotation and confirm enantiomeric excess .
  • NMR Spectroscopy : 31^{31}P NMR identifies phosphorus environment (δ ~20–30 ppm for diphenylphosphino groups), while 1^{1}H and 13^{13}C NMR resolve benzyl and oxazoline protons .
  • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight and purity (>97%) .
  • X-ray Crystallography : Resolves absolute configuration, critical for correlating structure with catalytic activity .

Q. What are the primary applications of this compound in asymmetric catalysis?

The compound serves as a chiral ligand in transition-metal-catalyzed reactions, such as:

  • Hydrogenation : Enhances enantioselectivity in ketone reductions (e.g., up to 99% ee in acetophenone derivatives) .
  • Cross-Coupling : Facilitates Suzuki-Miyaura and Heck reactions with sterically demanding substrates due to its bulky benzyl and phosphino groups .
  • Cyclopropanation : Modulates selectivity in metalloenzyme-inspired reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s catalytic performance and enantioselectivity?

Substituent effects are studied systematically:

  • Benzyl vs. tert-Butyl : Replacing the benzyl group with tert-butyl increases steric bulk, improving selectivity in hydrogenation but reducing activity in electron-deficient substrates .
  • Phosphino Group Positioning : Ortho-substituted diphenylphosphino groups (vs. para) enhance π-backbonding with metal centers (e.g., Rh, Pd), critical for stabilizing transition states .
  • Oxazoline Ring Rigidity : Conformational flexibility of the dihydrooxazole ring impacts metal-ligand coordination dynamics, as shown in comparative studies with ferrocene-based analogs .

Q. What strategies resolve contradictions in reported biological activity data for structurally related oxazoline-phosphine ligands?

Discrepancies in inhibitory effects (e.g., enzyme inhibition vs. non-specific binding) arise from:

  • Solvent Effects : Activity varies in polar aprotic (DMSO) vs. non-polar solvents due to aggregation .
  • Metal Coordination State : Biological assays often omit metal ions (e.g., Zn2+^{2+}), which modulate ligand-protein interactions .
  • Purity Thresholds : Impurities <1% (e.g., residual Pd in synthesized batches) can artificially inflate activity metrics .

Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives with improved catalytic or biological properties?

Methodologies include:

  • Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., trifluoromethyl groups increase electrophilicity at phosphorus) .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding kinetics, identifying steric clashes or favorable π-stacking interactions .
  • Docking Studies : Prioritize derivatives for synthesis by ranking binding affinities to target enzymes (e.g., kinases) .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats mandatory due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates (H335) .
  • Storage : Under inert atmosphere (N2_2/Ar) at room temperature to prevent oxidation of the phosphino group .

Q. How can researchers address challenges in reproducing catalytic performance across different laboratories?

Standardize:

  • Reaction Solvents : Use anhydrous, degassed solvents to minimize moisture/O2_2 interference .
  • Metal Precursors : Precisely control metal-to-ligand ratios (e.g., 1:1.2 for Pd complexes) .
  • Catalyst Activation : Pre-reduce metal precursors (e.g., Pd(OAc)2_2 to Pd(0)) under consistent conditions .

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